(5Z)-2-amino-5-[[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one
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Overview
Description
(5Z)-2-amino-5-[[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one is a complex organic compound with a thiazole ring structure. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-amino-5-[[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one typically involves the condensation of appropriate thiazole precursors with chlorinated aromatic compounds. The reaction conditions often include the use of solvents like toluene or ethanol, and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chlorinated aromatic positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology
Biologically, thiazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and antiviral agents. They are also studied for their anti-inflammatory and analgesic properties .
Medicine
In medicine, the compound is investigated for its potential as an anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry
Industrially, the compound is used in the production of dyes, biocides, and fungicides. Its chemical stability and reactivity make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of (5Z)-2-amino-5-[[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
What sets (5Z)-2-amino-5-[[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both chloro and methoxy groups on the aromatic ring enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
(5Z)-2-amino-5-[[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2S/c18-12-5-6-14(23-9-10-3-1-2-4-13(10)19)11(7-12)8-15-16(22)21-17(20)24-15/h1-8H,9H2,(H2,20,21,22)/b15-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPJXTAWONJBBA-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C=C3C(=O)N=C(S3)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)/C=C\3/C(=O)N=C(S3)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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